Trisekvens

Description

Properties

CAS No. |

66100-41-2 |

|---|---|

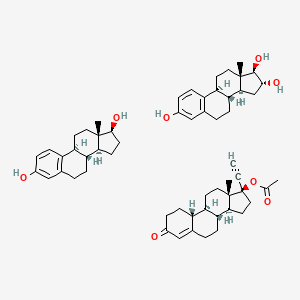

Molecular Formula |

C58H76O8 |

Molecular Weight |

901.2 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C22H28O3.C18H24O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m011/s1 |

InChI Key |

MPSOHXLZDRQABN-KOAPPJMKSA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Synonyms |

Kliogest Kliojest Trisekvens Trisequens |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trisekvens in Postmenopausal Women

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisekvens is a sequential hormone replacement therapy (HRT) designed to alleviate symptoms associated with menopause and prevent postmenopausal osteoporosis in women with an intact uterus. It comprises a regimen of estradiol valerate, a pro-drug of the primary female sex hormone 17β-estradiol, and norethisterone acetate, a synthetic progestin. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on key physiological systems, summarizing quantitative data from clinical studies, and outlining experimental methodologies.

Core Components and their Pharmacokinetics

This compound mimics the natural menstrual cycle through a sequential administration of its active components:

-

Days 1-12 (Blue Tablets): 2 mg Estradiol Valerate

-

Days 13-22 (White Tablets): 2 mg Estradiol Valerate and 1 mg Norethisterone Acetate

-

Days 23-28 (Red Tablets): 1 mg Estradiol Valerate

Estradiol Valerate: Following oral administration, estradiol valerate is rapidly and completely absorbed and hydrolyzed by esterases in the intestinal mucosa and liver to 17β-estradiol and valeric acid. 17β-estradiol is chemically and biologically identical to endogenous human estradiol. It undergoes significant first-pass metabolism, leading to the formation of less potent estrogens like estrone.

Norethisterone Acetate: This synthetic progestogen is also readily absorbed after oral administration and is rapidly hydrolyzed to its active form, norethisterone. Norethisterone mimics the effects of natural progesterone.

Mechanism of Action

The therapeutic effects of this compound are derived from the distinct and synergistic actions of its estrogenic and progestogenic components on various target tissues.

Relief of Vasomotor Symptoms

The decline in endogenous estrogen levels during menopause disrupts the thermoregulatory center in the hypothalamus, leading to vasomotor symptoms such as hot flushes and night sweats.

Estradiol's Role: The estradiol component of this compound replenishes circulating estrogen levels, restoring feedback to the hypothalamus and stabilizing the thermoregulatory center. This leads to a significant reduction in the frequency and severity of vasomotor symptoms. Clinical studies have demonstrated the efficacy of hormone replacement therapy in alleviating these symptoms.

Prevention of Postmenopausal Osteoporosis

Estrogen deficiency is a primary driver of postmenopausal bone loss, which results from an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts.

Estradiol's Molecular Action on Bone:

-

RANKL/OPG Pathway: Estradiol plays a crucial role in regulating the RANKL/OPG (Receptor Activator of Nuclear Factor-κB Ligand/Osteoprotegerin) signaling pathway, a key mediator of osteoclastogenesis.[1][2] Estrogen upregulates the production of OPG by osteoblasts. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors. This inhibition of RANKL/RANK signaling leads to decreased osteoclast differentiation, activity, and survival, thereby reducing bone resorption.[1][3]

-

Direct Effects on Bone Cells: Estrogen also has direct effects on osteoblasts, promoting their proliferation and synthetic activity, and on osteoclasts, inducing their apoptosis.

Norethisterone's Contribution: Progestogens may also have a beneficial effect on bone mineral density, although the primary effect in HRT is attributed to estrogen.

The sequential administration of estradiol in this compound helps to maintain bone mineral density and reduce the risk of osteoporotic fractures.

Effects on the Endometrium

Unopposed estrogen therapy in women with an intact uterus leads to endometrial proliferation and an increased risk of endometrial hyperplasia and carcinoma. The sequential addition of a progestin is crucial for endometrial protection.

Sequential Mechanism:

-

Proliferative Phase (Estrogen-only): During the initial phase of this compound treatment (blue and red tablets), estradiol stimulates the proliferation of the endometrial lining, mimicking the follicular phase of the menstrual cycle.

-

Secretory Transformation (Estrogen + Progestin): The addition of norethisterone acetate in the middle phase (white tablets) induces a secretory transformation of the endometrium, similar to the luteal phase. Norethisterone opposes the proliferative effects of estrogen by downregulating estrogen receptor expression and promoting cellular differentiation.[4][5] This sequential stimulation and subsequent differentiation and shedding prevent the development of endometrial hyperplasia.[6]

Clinical studies have confirmed the endometrial safety of sequential hormone replacement therapies like this compound, demonstrating a low incidence of endometrial hyperplasia.[6][7]

Data Presentation

Table 1: Endometrial Histology with Sequential Estradiol and Norethisterone Acetate Therapy

| Endometrial Finding | Percentage of Patients | Citation |

| Proliferative Endometrium | No signs of hyperplasia or carcinoma in situ | [6] |

| Secretory Endometrium | 62.5% - 76.8% | [8] |

| Atrophic Endometrium | 19.5% - 27.1% | [8] |

| Endometrial Hyperplasia | 0% | [6][8] |

Data compiled from studies on sequential hormone replacement therapy with estradiol and a progestin.

Experimental Protocols

Assessment of Endometrial Effects

A common experimental design to assess the endometrial safety of hormone replacement therapies involves the following steps:

-

Patient Recruitment: Postmenopausal women with an intact uterus are recruited for the study.

-

Baseline Assessment: A baseline endometrial biopsy is performed to rule out any pre-existing endometrial pathology.

-

Treatment Administration: Participants are administered the sequential hormone therapy regimen for a specified duration (e.g., 12 months).

-

End-of-Study Biopsy: An endometrial biopsy is performed at the end of the treatment period.

-

Histological Analysis: The biopsy samples are histologically examined by pathologists to assess for endometrial changes, including proliferation, secretory changes, atrophy, and the presence of hyperplasia or carcinoma.[6][7][8][9][10]

Mandatory Visualization

Conclusion

This compound provides a comprehensive approach to managing postmenopausal symptoms and preventing osteoporosis by mimicking the physiological hormonal fluctuations of the menstrual cycle. The initial estrogen-dominant phase effectively alleviates vasomotor symptoms and initiates endometrial proliferation while exerting a protective effect on bone. The subsequent addition of norethisterone acetate ensures the necessary secretory transformation of the endometrium, preventing the risks associated with unopposed estrogen. This sequential regimen has been demonstrated to be both effective and safe for long-term use in postmenopausal women with an intact uterus. Further research into the nuanced molecular interactions of this sequential therapy will continue to refine our understanding and optimize treatment strategies for postmenopausal health.

References

- 1. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]

- 3. arprheumatology.com [arprheumatology.com]

- 4. Human Endometrial Transcriptome and Progesterone Receptor Cistrome Reveal Important Pathways and Epithelial Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Endometrial changes after long-term use of continuous oestrogen and cyclic progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The endometrial response to sequential and continuous combined oestrogen-progestogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative endometrial histology in postmenopausal women with sequential hormone replacement therapy of estradiol and, either chlormadinone acetate or micronized progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endometrial response in sequential cyclic therapy assessed with associated hysteroscopy and histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endometrial histology and bleeding patterns in post-menopausal women taking sequential, combined estradiol and dydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of 17β-Estradiol in Hormone Replacement Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17β-estradiol, the most potent naturally occurring estrogen, and its central role in hormone replacement therapy (HRT). It delves into the molecular mechanisms, signaling pathways, clinical applications, and the experimental methodologies crucial for its study and development as a therapeutic agent.

Introduction: The Significance of 17β-Estradiol in HRT

17β-estradiol (E2) is a primary female sex hormone that plays a critical role in the regulation of the estrous and menstrual cycles.[1] In the context of hormone replacement therapy, 17β-estradiol is utilized to supplement the declining levels of endogenous estrogen in perimenopausal and postmenopausal women.[2] This therapy is primarily indicated for the alleviation of vasomotor symptoms such as hot flashes and night sweats, as well as for the prevention of osteoporosis.[2][3] The use of 17β-estradiol, often in combination with a progestogen to mitigate the risk of endometrial hyperplasia in women with a uterus, has been a cornerstone of menopausal management.[2][4]

Physicochemical Properties of 17β-Estradiol

A foundational understanding of 17β-estradiol's physicochemical properties is essential for its formulation and application in both clinical and research settings.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₂₄O₂ | - |

| Molar Mass | 272.38 | g/mol |

| Melting Point | 173-179 | °C |

| Water Solubility | 3.6 | mg/L (at 25°C) |

| logP (Octanol-Water Partition) | 4.01 | - |

| pKa | 10.4 | - |

| PubChem CID | 5757 | - |

Table 1: Physicochemical data of 17β-Estradiol.[5]

Mechanism of Action: Signaling Pathways of 17β-Estradiol

17β-estradiol exerts its physiological effects through multiple signaling pathways, broadly categorized as genomic and non-genomic.

3.1. Genomic Signaling Pathway

The classical genomic pathway involves the binding of 17β-estradiol to its intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6] This process can also occur indirectly, where the estrogen receptor complex interacts with other transcription factors to regulate gene expression.[6]

3.2. Non-Genomic Signaling Pathway

17β-estradiol can also elicit rapid cellular responses through non-genomic pathways.[7] This involves the activation of membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER).[8][9] Activation of these receptors triggers various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to rapid physiological effects.[7][9]

Pharmacokinetics of 17β-Estradiol Formulations

The route of administration significantly impacts the pharmacokinetic profile of 17β-estradiol.

| Formulation | Route | Cmax (pg/mL) | Tmax (hr) | Bioavailability | Key Characteristics |

| Oral Micronized | Oral | Dose-dependent | 1-2 | Low | Subject to first-pass metabolism, leading to higher estrone levels.[10] |

| Transdermal Patch | Transdermal | Dose-dependent | 12-24 | High | Avoids first-pass metabolism, maintaining a more physiological estradiol-to-estrone ratio.[11] |

| Transdermal Gel | Transdermal | Dose-dependent | 2-8 | Moderate | Provides sustained release, avoiding first-pass metabolism.[12] |

| Vaginal Ring/Cream | Vaginal | Low systemic absorption | Variable | Localized | Primarily for localized symptoms, with minimal systemic effects. |

Table 2: Comparative Pharmacokinetics of 17β-Estradiol Formulations. Data compiled from multiple sources.[10][11][12][13]

Clinical Efficacy and Safety Profile

5.1. Efficacy in Vasomotor Symptom Relief

Multiple clinical trials have demonstrated the dose-dependent efficacy of 17β-estradiol in reducing the frequency and severity of vasomotor symptoms.

| Study | Formulation | Daily Dose | Duration | Reduction in Moderate/Severe Hot Flushes |

| Utian et al. (2001) | Oral Micronized | 0.25 mg | 12 weeks | 56% |

| 0.5 mg | 69% | |||

| 1.0 mg | 86% | |||

| 2.0 mg | 91% | |||

| Archer et al. (2003) | Transdermal Gel | 0.75 mg (1.25g gel) | 12 weeks | Reduction to 2.8/day from baseline |

| 1.5 mg (2.5g gel) | Reduction to 2.0/day from baseline | |||

| REPLENISH Trial | Oral E2/Progesterone | 1 mg / 100 mg | 12 weeks | Significant reduction vs. placebo |

| 0.5 mg / 100 mg | Significant reduction vs. placebo |

Table 3: Efficacy of 17β-Estradiol in Managing Vasomotor Symptoms.[12][14][15][16]

5.2. Safety and Side Effect Profile

The side effects of 17β-estradiol are often dose-dependent and related to the route of administration.

| Common Side Effects | Associated Hormones | Management/Considerations |

| Breast tenderness, nausea, headaches, fluid retention | Estrogen | Often transient; may necessitate dose adjustment or change in formulation.[17][18] |

| Mood swings, bloating, acne | Progestogen | May be minimized by altering the type or dose of progestogen.[18] |

| Irregular vaginal bleeding | Estrogen and Progestogen | Common in the initial months of therapy and usually resolves.[18] |

Table 4: Common Side Effects of Hormone Replacement Therapy.[17][18]

5.3. Associated Risks

Long-term HRT is associated with certain risks that must be carefully considered.

| Risk | Associated HRT Type | Key Findings |

| Venous Thromboembolism (VTE) | Oral Estrogen | Transdermal formulations may be associated with a lower risk.[4] |

| Stroke | Oral Estrogen | Risk may be dose-dependent.[17] |

| Breast Cancer | Combined Estrogen-Progestin | Risk increases with duration of use.[17] |

| Endometrial Cancer | Unopposed Estrogen | Progestogen co-therapy is protective.[4][17] |

Table 5: Major Risks Associated with Hormone Replacement Therapy.[4][17]

Key Experimental Protocols in 17β-Estradiol Research

6.1. Estrogen Receptor Binding Assay

This assay quantifies the affinity of a compound for the estrogen receptor.[19][20]

-

Objective: To determine the relative binding affinity of a test compound to ERα and ERβ.[20]

-

Principle: Competitive binding between a radiolabeled ligand (e.g., [³H]-17β-estradiol) and a test compound for the estrogen receptor.[5][21]

-

Methodology:

-

Preparation: Prepare rat uterine cytosol containing estrogen receptors.[20]

-

Incubation: Incubate the cytosol with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the test compound.[5]

-

Separation: Separate bound from free radioligand using methods like hydroxylapatite or dextran-coated charcoal.[5][20]

-

Quantification: Measure the radioactivity of the bound fraction using scintillation counting.[5]

-

Analysis: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[19]

-

6.2. Reporter Gene Assay

This assay measures the transcriptional activity of the estrogen receptor.[22][23]

-

Objective: To determine if a test compound can activate or inhibit ER-mediated gene transcription.[23][24]

-

Principle: Utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.[25][26]

-

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., MCF-7, T47D) containing the ER and the reporter construct.[23][26]

-

Treatment: Expose the cells to varying concentrations of the test compound.

-

Incubation: Incubate for a sufficient period to allow for gene transcription and protein expression.

-

Lysis and Measurement: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase).[25]

-

Analysis: Quantify the change in reporter activity relative to controls to determine agonist or antagonist effects.[25]

-

6.3. Animal Models for Menopause Research

Animal models are indispensable for studying the systemic effects of 17β-estradiol.[27][28]

-

Ovariectomized (OVX) Rodent Model:

-

4-Vinylcyclohexene Diepoxide (VCD) Model:

-

Non-Human Primate Models:

Conclusion and Future Directions

17β-estradiol remains a fundamental component of hormone replacement therapy for menopausal women. A thorough understanding of its mechanisms of action, pharmacokinetic profiles, and clinical effects is paramount for the development of safer and more effective therapeutic strategies. Future research will likely focus on tissue-selective estrogen receptor modulators (SERMs) and novel delivery systems to optimize the benefit-risk profile of estrogen-based therapies. Further elucidation of the intricate interplay between the genomic and non-genomic signaling pathways of 17β-estradiol will also open new avenues for targeted drug development.

References

- 1. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benefits and risks of hormone replacement therapy (HRT) - NHS [nhs.uk]

- 4. Risks, Benefits, and Treatment Modalities of Menopausal Hormone Therapy: Current Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biochemia-medica.com [biochemia-medica.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Percutaneous 17beta-estradiol gel for the treatment of vasomotor symptoms in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Initial 17beta-estradiol dose for treating vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A 17β-Estradiol-Progesterone Oral Capsule for Vasomotor Symptoms in Postmenopausal Women: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. HRT - Side Effects and Risks : Menopause Clinic [menopausecliniclondon.co.uk]

- 18. Side effects of hormone replacement therapy (HRT) - NHS [nhs.uk]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reporter gene assay demonstrates functional differences in estrogen receptor activity in purified breast cancer cells: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. caymanchem.com [caymanchem.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Norethisterone Acetate: A Deep Dive into its Endometrial Protective Function

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and cellular effects of Norethisterone Acetate (NETA) in providing endometrial protection. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological processes.

Core Mechanism of Action

Norethisterone acetate, a synthetic progestin, exerts its primary effects on the endometrium by mimicking the actions of natural progesterone.[1] Its principal mechanism involves binding to and activating progesterone receptors (PRs), which are ligand-activated transcription factors.[2][3] This interaction initiates a cascade of molecular events that ultimately shifts the endometrium from a proliferative to a secretory state, thereby antagonizing the proliferative effects of estrogen.[4][5] This anti-proliferative action is central to NETA's efficacy in treating conditions such as endometrial hyperplasia, endometriosis, and abnormal uterine bleeding.[6][7]

The binding of NETA to PRs leads to the modulation of gene transcription. The NETA-PR complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to regulate the expression of target genes.[4] This genomic signaling pathway is the primary driver of NETA's endometrial effects.

Signaling Pathways in Endometrial Protection

The endometrial protective effects of NETA are mediated through a complex interplay of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The core of this regulation lies in the progesterone receptor signaling pathway.

Progesterone Receptor (PR) Signaling Pathway

Upon binding NETA, the progesterone receptor undergoes a conformational change and translocates to the nucleus. There, it directly regulates the transcription of genes involved in cell cycle control and differentiation. Key downstream targets and effects include:

-

Downregulation of Estrogen Receptors (ERα): NETA-activated PR signaling leads to a decrease in the expression of estrogen receptor alpha (ERα), thereby reducing the endometrium's sensitivity to the proliferative stimuli of estrogen.

-

Regulation of Cell Cycle Regulators: NETA influences the expression of key cell cycle proteins. It upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, which act to halt the cell cycle.[8] Concurrently, it can downregulate the expression of cyclins like Cyclin D1, which are crucial for cell cycle progression.[8]

-

Induction of Differentiation Markers: NETA promotes the expression of genes associated with endometrial differentiation, such as Forkhead Box Protein O1 (FOXO1), which is a key regulator of decidualization.[3][9]

-

Inhibition of Proliferation Pathways: NETA has been shown to inhibit pro-proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways in endometrial cells, further contributing to its anti-proliferative effects.[10]

Quantitative Data on Endometrial Protection

The clinical efficacy of NETA in protecting the endometrium, particularly in the context of endometrial hyperplasia, has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Regression Rates of Endometrial Hyperplasia with Norethisterone Acetate Treatment

| Study/Meta-analysis | Treatment Group | Number of Patients | Treatment Duration | Regression Rate (%) | Reference |

| Network Meta-Analysis | Norethisterone (NET) | 180 | Varied | 71.7 | [11] |

| Network Meta-Analysis | Norethisterone (NET) | 179 | Varied | 64.2 | [11] |

| Randomized Controlled Trial | Norethisterone Acetate (NETA) | 73 | 6 months | 67.1 | [12] |

| Randomized Controlled Trial | Dienogest vs. NETA (NETA group) | 58 | 6 months | 37.9 | [13] |

Table 2: Effect of Norethisterone Acetate on Endometrial Thickness

| Study Context | Treatment | Change in Endometrial Thickness | p-value | Reference |

| Endometrial Hyperplasia | Dienogest vs. NETA | Significant reduction in both groups | <0.0001 | [13] |

| Thin Endometrium | Interventions to improve thickness | Not directly assessing NETA for thinning | - | [14] |

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Endometrial Biopsy and Tissue Processing

-

Sample Collection: Endometrial biopsies are obtained using a Pipelle catheter or by dilation and curettage.

-

Fixation: The tissue is immediately fixed in 10% neutral buffered formalin for 24 hours.

-

Processing: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

-

Sectioning: 4-micrometer thick sections are cut using a microtome and mounted on glass slides.[15]

Immunohistochemistry for Ki-67

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through graded ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.[6]

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.[6]

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 (e.g., MIB-1 clone) at a predetermined optimal dilution for 1-2 hours at room temperature or overnight at 4°C.[6][16]

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[6]

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize the nuclei, dehydrated, cleared, and mounted with a coverslip.[6]

-

Analysis: The Ki-67 proliferation index is determined by counting the percentage of positively stained nuclei in a defined number of tumor cells.[16]

Western Blotting for Progesterone Receptor

-

Protein Extraction: Endometrial tissue or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[1][17]

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel. The proteins are separated by size via electrophoresis.[18]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.[18]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the progesterone receptor (e.g., anti-PR-A or anti-PR-B) overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.[18]

-

Analysis: The intensity of the bands corresponding to the progesterone receptor is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[19]

Conclusion

Norethisterone acetate is a potent progestin with a well-established role in endometrial protection. Its mechanism of action, centered on the activation of progesterone receptor signaling, leads to the inhibition of estrogen-driven proliferation and the promotion of a secretory endometrial phenotype. This is achieved through the intricate regulation of cell cycle machinery and key signaling pathways. The quantitative data from clinical trials underscore its efficacy in managing endometrial hyperplasia. The provided experimental protocols offer a foundation for further investigation into the nuanced molecular effects of NETA, paving the way for a deeper understanding and potentially novel therapeutic applications.

References

- 1. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of nuclear progesterone receptor isoforms in uterine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. iijls.com [iijls.com]

- 7. Norethisterone and its acetate - what's so special about them? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulatory effect of estrogen on the growth of endometrial cancer cells is regulated by cell-cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene expression analysis of endometrium reveals progesterone resistance and candidate susceptibility genes in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Dienogest versus norethisterone acetate in management of endometrial hyperplasia without atypia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Network meta-analysis on the efficacy of different interventions for treating thin endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of Window Study Endpoints in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunohistochemical Study of Ki-67 in Hyperplastic and Endometrium Carcinoma: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Progesterone receptor isoform identification and subcellular localization in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pharmacokinetics of Combined Oral Estradiol and Norethisterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of combination oral drug products containing estradiol and norethisterone. The information is curated to support research, scientific understanding, and professional drug development endeavors.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of orally administered estradiol and norethisterone, both as individual components and in combination, are summarized below. These values represent a synthesis of data from multiple studies and can vary based on the specific formulation and patient population.

Table 1: Pharmacokinetic Parameters of Oral Estradiol

| Parameter | Value | References |

| Bioavailability | Highly variable, approximately 5% due to extensive first-pass metabolism. | [1] |

| Time to Peak (Tmax) | 1 to 8 hours. | |

| Protein Binding | Approximately 98%, primarily to sex hormone-binding globulin (SHBG) and albumin. | [1] |

| Metabolism | Primarily hepatic, involving conversion to estrone and estriol, and subsequent conjugation. Key enzymes include CYP1A2, CYP3A4, and CYP1B1. | [1][2][3][4] |

| Elimination Half-life | 13-20 hours. | [1] |

| Excretion | Mainly in urine as glucuronide and sulfate conjugates. |

Table 2: Pharmacokinetic Parameters of Oral Norethisterone

| Parameter | Value | References |

| Bioavailability | Approximately 47-73% (mean 64%). | [5] |

| Time to Peak (Tmax) | 1 to 4 hours. | [6] |

| Protein Binding | Approximately 97%, to albumin (61%) and SHBG (36%). | [5] |

| Metabolism | Extensive hepatic metabolism via reduction and hydroxylation, followed by conjugation. A small amount is converted to ethinylestradiol. Key enzymes include CYP3A4 and 5α/5β-reductases. | [5][7] |

| Elimination Half-life | 5.2 to 12.8 hours (mean 8.0 hours). | [5] |

| Excretion | Primarily in urine and feces as metabolites. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in pharmacokinetic studies of estradiol and norethisterone.

Radioimmunoassay (RIA) for Estradiol in Plasma

This method is a sensitive technique for quantifying estradiol concentrations in biological fluids.

Principle: Radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled estradiol (tracer) competes with the unlabeled estradiol in the sample for a limited number of binding sites on a specific antibody. The amount of bound radiolabeled estradiol is inversely proportional to the concentration of unlabeled estradiol in the sample.

Procedure:

-

Sample Preparation:

-

Assay:

-

Prepare a standard curve using known concentrations of unlabeled estradiol.

-

Aliquots of the extracted sample and the standards are incubated with a specific anti-estradiol antiserum (e.g., at a 1:100,000 dilution) and the tritiated estradiol tracer.[8]

-

Incubate the mixture for a specified period (e.g., one hour at 37°C or overnight at 4°C) to allow for competitive binding.[8][9]

-

-

Separation:

-

Detection:

-

Measure the radioactivity of the supernatant (containing the antibody-bound radiolabeled estradiol) using a liquid scintillation counter.[9]

-

-

Quantification:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled estradiol standards.

-

Determine the estradiol concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Norethisterone in Plasma

LC-MS/MS is a highly specific and sensitive method for the quantification of drugs and their metabolites.

Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry to identify and quantify norethisterone with high precision.

Procedure:

-

Sample Preparation:

-

To a plasma sample (e.g., 0.250 mL), add an internal standard (e.g., norethindrone-¹³C₂).[10]

-

Perform a supported liquid extraction (SLE) or liquid-liquid extraction with a solvent like n-butyl chloride to isolate norethisterone and the internal standard.[10][11]

-

Evaporate the organic solvent to dryness.[11]

-

Reconstitute the residue in a suitable solvent.[10]

-

For enhanced sensitivity, derivatization with a reagent like dansyl chloride can be performed.[11]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into the mass spectrometer.

-

Ionize the analyte and internal standard using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Perform tandem mass spectrometry (MS/MS) by selecting the precursor ions of norethisterone and its internal standard and fragmenting them to produce specific product ions for detection.

-

-

Quantification:

-

Create a calibration curve by analyzing standards with known concentrations of norethisterone.

-

Quantify the amount of norethisterone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the pharmacokinetics of oral estradiol and norethisterone.

Metabolic Pathway of Estradiol

Metabolic Pathway of Norethisterone

Experimental Workflow for a Pharmacokinetic Study

References

- 1. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Norethisterone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Quick radioimmunoassay method for the determination of estrogens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Active Ingredients of Trisekvens and Their Biological Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the active ingredients in Trisekvens, estradiol and norethisterone acetate, focusing on their biological targets, mechanisms of action, and the experimental methodologies used to characterize them.

Core Active Ingredients and Their Primary Biological Targets

This compound is a sequential hormone replacement therapy (HRT) agent that contains two active pharmaceutical ingredients: estradiol (as estradiol hemihydrate) and norethisterone acetate . These compounds mimic the effects of the endogenous hormones estrogen and progesterone, respectively.

-

Estradiol : The primary active form of estrogen, estradiol, exerts its effects by binding to estrogen receptors (ERs) . The two main subtypes of ERs are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are located in various tissues, including the reproductive tract, bone, cardiovascular system, and central nervous system.

-

Norethisterone Acetate : This is a prodrug that is rapidly converted in the body to its active form, norethisterone . Norethisterone is a potent synthetic progestogen that primarily targets progesterone receptors (PRs) . It also exhibits a weaker affinity for the androgen receptor (AR).

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of estradiol and norethisterone to their respective receptors are critical for their pharmacological activity. The following tables summarize key quantitative data from in vitro binding assays.

| Ligand | Receptor | Assay Type | Affinity Metric | Value (nM) |

| Estradiol | Estrogen Receptor α (ERα) | Competitive Binding | IC50 | 3.6[1] |

| Estrogen Receptor β (ERβ) | Competitive Binding | Ki | 0.01[1] | |

| Norethisterone Acetate | Androgen Receptor (AR) | Competitive Binding | Ki | 21.9[2] |

| Norethisterone | Androgen Receptor (AR) | Competitive Binding | Ki | 19.4 (as MPA)[2] |

Note: MPA (medroxyprogesterone acetate) is structurally similar to norethisterone acetate and its binding affinity for the AR is provided for context.

Signaling Pathways

Estradiol Signaling Pathways

Estradiol initiates both genomic and non-genomic signaling cascades upon binding to its receptors.

-

Genomic Signaling: This classical pathway involves the binding of estradiol to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.

-

Non-Genomic Signaling: Estradiol can also activate rapid signaling pathways through membrane-associated estrogen receptors (mERs). This leads to the activation of downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

Below is a Graphviz diagram illustrating the major signaling pathways of estradiol.

Norethisterone Signaling Pathway

Norethisterone, as a progesterone receptor agonist, primarily functions by modulating gene expression through the genomic signaling pathway. A key physiological effect of norethisterone is the negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of ovulation.

Below is a Graphviz diagram illustrating the mechanism of action of norethisterone on the HPG axis.

Experimental Protocols

The following are generalized protocols for in vitro receptor binding assays, which are fundamental for characterizing the interaction of ligands like estradiol and norethisterone with their target receptors.

Estrogen Receptor Competitive Binding Assay (Radioligand)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the estrogen receptor using a radiolabeled ligand.[3][4]

Materials:

-

Rat uterine cytosol (source of ER)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER. Protein concentration is determined.

-

Assay Setup: In assay tubes, combine a fixed amount of rat uterine cytosol, a single concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture overnight (16-20 hours) at 4°C to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellet to remove unbound radioligand.

-

Quantification: Resuspend the washed pellet in ethanol and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Below is a Graphviz diagram of the experimental workflow.

References

- 1. Estrogen receptor beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A Comparative Analysis of Endogenous Human Estradiol and Synthetic 17β-Estradiol Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the efficacy of endogenous human 17β-estradiol and its synthetic counterpart. The document delves into receptor binding affinities, downstream signaling pathways, metabolic profiles, and clinical implications, presenting quantitative data in structured tables for direct comparison. Detailed experimental protocols and visual representations of signaling pathways are included to support researchers in the field of endocrinology and drug development.

Introduction

17β-estradiol (E2) is the most potent and predominant circulating estrogen in premenopausal women, playing a crucial role in a vast array of physiological processes. Synthetic 17β-estradiol, which is chemically identical to the endogenous hormone, is widely used in hormone replacement therapy (HRT) and other clinical applications. While the term "bioidentical" is used to describe synthetic 17β-estradiol, subtle differences in formulation, delivery, and resulting metabolic profiles can influence its overall efficacy and safety compared to the hormone produced naturally within the body. This guide aims to elucidate these differences from a technical perspective, providing a valuable resource for the scientific community.

Comparative Efficacy: A Quantitative Overview

The biological activity of both endogenous and synthetic 17β-estradiol is primarily mediated through its interaction with estrogen receptors (ERα and ERβ). The following tables summarize key quantitative parameters that define and compare their efficacy.

Table 1: Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. This is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound | Receptor | Binding Affinity (Kd/Ki) | Relative Binding Affinity (RBA) (%) |

| Endogenous 17β-Estradiol | ERα | ~0.05 - 0.1 nM[1] | 100 |

| ERβ | ~0.3 - 0.9 nM[2] | - | |

| Synthetic 17β-Estradiol | ERα | Similar to endogenous E2 | ~100 |

| Ethinyl Estradiol (EE2) | ERα | Higher affinity than E2 | - |

| Estrone (E1) | ERβ | Lower affinity than E2 | - |

| Estriol (E3) | ERα/ERβ | Lower affinity than E2 | - |

| Diethylstilbestrol (DES) | ERα | IC50: 2.82 nM; Ki: 0.65 nM[3] | - |

Note: Relative Binding Affinity (RBA) is often expressed as a percentage relative to the binding of 17β-estradiol, which is set at 100%.

Table 2: In Vitro Functional Potency (Reporter Gene Assays)

Reporter gene assays are used to quantify the ability of a compound to activate gene expression through a specific receptor. The half-maximal effective concentration (EC50) is a measure of the compound's potency.

| Compound | Cell Line | Reporter System | EC50 |

| 17β-Estradiol | T47D-KBluc | ERE-luciferase | ~0.01 nM[4] |

| Carp Hepatocytes | - | 6 pM[5] | |

| Ethinyl Estradiol | T47D-KBluc | ERE-luciferase | Sensitive[4] |

Table 3: Comparative Pharmacokinetics

The route of administration significantly impacts the pharmacokinetic profile of 17β-estradiol. Oral administration subjects the hormone to extensive first-pass metabolism in the liver, altering its bioavailability and the ratio of estradiol to its metabolites.

| Parameter | Oral 17β-Estradiol | Transdermal 17β-Estradiol | Oral Ethinyl Estradiol (EE2) |

| Bioavailability | ~5% | High | ~45%[6] |

| First-Pass Metabolism | Extensive | Avoided | Reduced compared to E2 |

| Estradiol/Estrone (E2/E1) Ratio | Low (supraphysiological estrone levels)[7] | Approximates 1 (physiological)[7] | - |

| Half-life (t½) | Variable (enterohepatic recirculation) | - | Longer than E2 |

| Cmax (High Dose) | 46 ± 15 pg/mL (2.0 mg)[8] | 114 ± 31 pg/mL (0.075 mg)[8][9] | - |

| Average Concentration (Low Dose) | 18 ± 2.1 pg/mL (0.5 mg)[8][9] | 38 ± 13 pg/mL (0.0375 mg)[8][9] | - |

Signaling Pathways

17β-estradiol elicits its effects through two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Classical Genomic Signaling Pathway

In the genomic pathway, estradiol diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours.

Figure 1: Classical Genomic Estrogen Signaling Pathway.

Non-Genomic Signaling Pathway

The non-genomic actions of estradiol are initiated at the cell membrane, where a subpopulation of estrogen receptors (mERs) are located. Ligand binding to these receptors activates rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These signaling events occur within seconds to minutes and can influence a variety of cellular processes, including cell proliferation and survival.

Figure 2: Non-Genomic Estrogen Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the efficacy of estrogenic compounds.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to radiolabeled 17β-estradiol.

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Test compound

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Wash buffer

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

-

Transfer the supernatant to an ultracentrifuge and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In assay tubes, combine a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) and varying concentrations of the unlabeled test compound.

-

Add a consistent amount of uterine cytosol (e.g., 50-100 µg protein) to each tube.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets multiple times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Elute the bound [³H]-17β-estradiol from the HAP pellet.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of total [³H]-17β-estradiol binding against the log concentration of the competitor.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Figure 3: Workflow for Estrogen Receptor Competitive Binding Assay.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to induce gene expression mediated by the estrogen receptor.[10]

Materials:

-

A stable cell line expressing the estrogen receptor and an ERE-driven luciferase reporter gene (e.g., T47D-KBluc or MCF7-VM7Luc4E2).[4][10]

-

Cell culture medium and supplements.

-

Test compound.

-

Luciferase assay reagent (containing luciferin substrate).

-

Luminometer.

Procedure:

-

Cell Culture and Plating:

-

Culture the reporter cell line under appropriate conditions.

-

Plate the cells in a multi-well plate (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate vehicle.

-

Treat the cells with the different concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., 17β-estradiol).

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.

-

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

-

Measurement:

-

Measure the luminescence produced in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., cell viability assay) if necessary.

-

Plot the luminescence intensity against the log concentration of the test compound.

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Figure 4: Workflow for Luciferase Reporter Gene Assay.

LC-MS/MS for Estradiol Quantification in Plasma/Serum

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low concentrations of estradiol in biological matrices.

Materials:

-

Plasma or serum samples.

-

Internal standard (e.g., deuterated estradiol).

-

Extraction solvent (e.g., hexane:ethyl acetate or methyl tert-butyl ether).

-

Derivatization agent (optional, e.g., dansyl chloride).

-

LC-MS/MS system with a suitable column (e.g., C18).

Procedure:

-

Sample Preparation:

-

Spike the plasma/serum samples with a known amount of the internal standard.

-

Perform a liquid-liquid extraction to isolate the steroids from the biological matrix.

-

Evaporate the organic solvent to dryness.

-

(Optional) Reconstitute the residue and perform a derivatization step to improve ionization efficiency and sensitivity.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Use a suitable mobile phase gradient to chromatographically separate estradiol from other endogenous compounds.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both estradiol and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known estradiol concentrations.

-

Calculate the concentration of estradiol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 5: Workflow for LC-MS/MS Quantification of Estradiol.

Conclusion

While synthetic 17β-estradiol is chemically identical to its endogenous counterpart, this guide highlights that the route of administration and subsequent metabolic fate can lead to significant differences in their physiological effects. Transdermal administration of synthetic 17β-estradiol more closely mimics the natural hormonal milieu compared to oral administration, which results in supraphysiological levels of estrone. For other synthetic estrogens, such as ethinyl estradiol, structural modifications lead to altered receptor binding affinity and pharmacokinetic profiles. A thorough understanding of these differences, supported by the quantitative data and experimental methodologies presented herein, is essential for the rational design and clinical application of estrogen-based therapies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and pharmacodynamics of transdermal dosage forms of 17 beta-estradiol: comparison with conventional oral estrogens used for hormone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of Oral and Transdermal 17β Estradiol in Girls with Turner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Trisekvens in Osteoporosis Prevention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postmenopausal osteoporosis, characterized by a progressive decline in bone mass and microarchitectural integrity, represents a significant global health concern. The primary driver of this condition is the cessation of ovarian estrogen production, which disrupts the delicate balance of bone remodeling. Trisekvens, a sequential hormone replacement therapy (HRT), combines estradiol acetate and norethisterone acetate to effectively mitigate bone loss and reduce fracture risk in postmenopausal women. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic efficacy of this compound in the prevention of osteoporosis. It delves into the distinct and synergistic actions of its components on bone cells, explores the key signaling pathways involved, and presents relevant quantitative data from clinical investigations. Detailed experimental protocols for seminal research techniques in this field are also provided to facilitate further investigation.

Core Components and Their Molecular Actions

This compound is comprised of two key active pharmaceutical ingredients:

-

Estradiol Acetate: A pro-drug that is rapidly hydrolyzed to 17β-estradiol, the primary and most potent human estrogen.

-

Norethisterone Acetate: A synthetic progestin that is deacetylated to its active form, norethisterone.

The therapeutic effects of this compound on bone are a result of the combined actions of these two components.

Estradiol: The Guardian of Bone Homeostasis

Estradiol plays a pivotal role in maintaining bone health throughout a woman's life. Its primary mechanism in preventing osteoporosis is the suppression of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts.

1. Inhibition of Osteoclast Activity:

-

RANKL/OPG Pathway Modulation: Estradiol indirectly inhibits osteoclast differentiation and activation by modulating the RANKL/OPG signaling pathway in osteoblasts. It increases the expression of osteoprotegerin (OPG), a decoy receptor that binds to the receptor activator of nuclear factor-κB ligand (RANKL), thereby preventing RANKL from binding to its receptor (RANK) on osteoclast precursors. This disruption of RANKL/RANK signaling is crucial for inhibiting osteoclastogenesis.

-

Induction of Osteoclast Apoptosis: Estradiol can directly induce apoptosis (programmed cell death) in mature osteoclasts, further reducing the number of bone-resorbing cells.

2. Promotion of Osteoblast Function:

-

Enhanced Osteoblast Proliferation and Differentiation: Estradiol promotes the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix.

-

Increased Production of Bone Matrix Proteins: It stimulates the production of key components of the bone matrix, including type I collagen.

Norethisterone Acetate: A Multifaceted Contributor

Norethisterone acetate (NETA) contributes to the bone-protective effects of this compound through several mechanisms:

-

Direct Effects on Bone Cells: NETA has been shown to have direct effects on bone cells, likely mediated through progesterone, estrogen, and androgen receptors. It can decrease bone turnover by reducing the rate of both bone resorption and formation, with a net effect of preserving bone mass.

-

Bioconversion to Estrogenic Metabolites: A significant aspect of NETA's action in bone is its bioconversion within osteoblastic cells into estrogenic metabolites. Enzymes such as 5α-reductase and aldo-keto reductases in osteoblasts can convert norethisterone into metabolites that bind to and activate estrogen receptors, thereby mimicking the bone-protective effects of estradiol.[1] This intracrine mechanism amplifies the estrogenic effect within the bone microenvironment.

-

Modulation of Gene Expression: NETA can directly influence the expression of genes involved in bone metabolism within osteoblasts, further contributing to the maintenance of bone integrity.[2]

Quantitative Data from Clinical Studies

Clinical trials have consistently demonstrated the efficacy of this compound and similar hormone replacement therapies in preserving bone mineral density (BMD) and reducing fracture risk. The following table summarizes key quantitative findings.

| Clinical Parameter | Intervention Group (this compound or similar HRT) | Placebo Group | Study Reference |

| Lumbar Spine BMD Change | Increase of 5.4% to 8.3% over 2-3 years | Decrease of 1.8% to 5.4% over 2-3 years | [3] |

| Femoral Neck BMD Change | Increase of 2.9% to 4.1% over 2-3 years | Decrease of 1.7% to 3.6% over 2-3 years | [3] |

| Total Hip BMD Change | Increase of 2.5% to 3.8% over 2-3 years | Decrease of 1.5% to 3.5% over 2-3 years | [3] |

| Vertebral Fracture Risk | 34% reduction | - | [3] |

| Non-vertebral Fracture Risk | 23% reduction | - | [3] |

| Bone Resorption Marker (Serum CTX) | Significant decrease | No significant change | [4] |

| Bone Formation Marker (Serum P1NP) | Initial increase followed by a decrease | No significant change | [4] |

Signaling Pathways

The molecular effects of this compound on bone cells are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Estrogen Receptor Signaling in Osteoblasts

Caption: Estrogen signaling pathway in osteoblasts.

RANKL/OPG Signaling in Osteoclastogenesis

Caption: The RANKL/OPG signaling axis in osteoclast regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound components on bone cell function and bone mass.

In Vitro Osteoblast Mineralization Assay

Objective: To assess the effect of estradiol and norethisterone acetate on the mineralization capacity of osteoblasts.

Materials:

-

Osteoblast-like cell line (e.g., MC3T3-E1)

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification)

-

Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids

-

Penicillin-Streptomycin solution

-

β-glycerophosphate

-

Ascorbic acid

-

17β-Estradiol

-

Norethisterone acetate

-

Alizarin Red S staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

Procedure:

-

Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Differentiation: Once cells reach confluence, switch to osteogenic differentiation medium (α-MEM with 10% charcoal-stripped FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Add 17β-estradiol (e.g., 10 nM) and/or norethisterone acetate (e.g., 100 nM) to the differentiation medium. Include a vehicle control group. Refresh the medium and treatments every 2-3 days.

-

Mineralization Assessment (Day 14-21):

-

Wash cells twice with PBS.

-

Fix cells with 10% formalin for 30 minutes at room temperature.

-

Wash cells three times with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and quantify the red-stained mineralized nodules. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.[5]

-

In Vitro Osteoclast Differentiation and Activity Assay

Objective: To evaluate the impact of estradiol and norethisterone acetate on the formation and resorptive activity of osteoclasts.

Materials:

-

RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages

-

Alpha-MEM

-

FBS

-

Penicillin-Streptomycin

-

Recombinant murine RANKL

-

Recombinant murine M-CSF (for primary cells)

-

17β-Estradiol

-

Norethisterone acetate

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Bone-like substrate (e.g., dentin slices or calcium phosphate-coated plates)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells or bone marrow macrophages in a 96-well plate or on dentin slices.

-

Induction of Osteoclastogenesis: Culture cells in α-MEM with 10% FBS, 1% penicillin-streptomycin, and RANKL (e.g., 50 ng/mL). For primary cells, also include M-CSF (e.g., 25 ng/mL).

-

Treatment: Add 17β-estradiol (e.g., 10 nM) and/or norethisterone acetate (e.g., 100 nM) to the culture medium. Include a vehicle control.

-

Culture and Medium Change: Incubate for 5-7 days, replacing the medium and treatments every 2 days.

-

TRAP Staining:

-

Resorption Pit Assay (if using dentin slices):

-

After the culture period, remove the cells from the dentin slices (e.g., with sonication in 0.25 M ammonium hydroxide).

-

Stain the slices with toluidine blue or view under a scanning electron microscope to visualize and quantify the resorption pits.

-

Dual-Energy X-ray Absorptiometry (DXA) for Bone Mineral Density Measurement

Objective: To measure bone mineral density in preclinical models or clinical trial participants.

Protocol Overview (for clinical setting):

-

Patient Preparation: Ensure the patient is not wearing any metal objects in the scan area. Record patient demographics (age, sex, height, weight).

-

Quality Control: Perform daily quality control scans on a phantom as per the manufacturer's guidelines to ensure scanner calibration.

-

Patient Positioning:

-

Lumbar Spine (AP view): The patient lies supine with their legs flexed and supported to flatten the lumbar spine. The scan area typically includes L1-L4.

-

Proximal Femur: The patient lies supine with their leg internally rotated (15-25 degrees) to ensure the femoral neck is parallel to the imaging plane.

-

-

Scan Acquisition: The DXA scanner uses two X-ray beams of different energy levels to differentiate bone from soft tissue. The scanner arm moves over the region of interest.

-

Data Analysis:

-

The software automatically defines the regions of interest (e.g., L1-L4 vertebrae, femoral neck, total hip).

-

Bone mineral content (BMC) in grams and bone area (BA) in cm² are measured.

-

Bone mineral density (BMD) is calculated as BMC/BA (g/cm²).

-

Results are expressed as T-scores (comparison to a young, healthy adult reference population) and Z-scores (comparison to an age- and sex-matched reference population).[8][9]

-

ELISA for Bone Turnover Markers

Objective: To quantify serum or urinary markers of bone formation (e.g., osteocalcin) and resorption (e.g., deoxypyridinoline).

General ELISA Protocol (Example: Sandwich ELISA for Osteocalcin):

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human osteocalcin. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add standards of known osteocalcin concentrations and patient serum samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope of osteocalcin. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will occur in proportion to the amount of osteocalcin bound.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid). Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of osteocalcin in the patient samples.[10][11]

Conclusion

This compound provides a robust defense against postmenopausal osteoporosis by leveraging the potent bone-protective effects of estradiol and the multifaceted contributions of norethisterone acetate. Its molecular mechanism of action is centered on the suppression of osteoclast-mediated bone resorption and the promotion of osteoblast-driven bone formation. The intricate interplay of the RANKL/OPG signaling pathway and direct hormonal actions on bone cells underscores the efficacy of this therapeutic approach. The quantitative data from clinical studies provide clear evidence of its ability to preserve bone mineral density and reduce fracture risk. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced molecular interactions of this compound and to develop novel therapeutic strategies for the management of osteoporosis.

References

- 1. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norethisterone acetate alters coagulation gene expression in vitro in human cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen and phenol red free medium for osteoblast culture: study of the mineralization ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. ajronline.org [ajronline.org]

- 9. iscd.org [iscd.org]

- 10. sceti.co.jp [sceti.co.jp]

- 11. rndsystems.com [rndsystems.com]

Methodological & Application

Application Notes and Protocols for Clinical Trial Design of Hormone Replacement Therapies

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the key considerations and methodologies for designing robust clinical trials for hormone replacement therapies (HRT). The protocols outlined below are intended to serve as a guide for researchers in the planning and execution of studies evaluating the efficacy and safety of new HRT candidates.

Introduction

Hormone replacement therapy is a cornerstone for managing symptoms associated with menopause, such as vasomotor symptoms (hot flashes), urogenital atrophy, and the prevention of osteoporosis.[1][2] The clinical development of new HRT products requires a thorough understanding of the regulatory landscape, appropriate trial design, and specific endpoints to demonstrate efficacy and safety.[3][4][5] This document outlines the critical components of designing and conducting clinical trials for HRTs, from preclinical considerations to post-marketing surveillance.

Recent updates in regulatory guidance, such as the removal of certain "black box" warnings by the FDA for some HRT medications, reflect a more nuanced understanding of the benefit-risk profile of these therapies, particularly for women under 60 or within ten years of menopause.[6][7][8][9] This evolving landscape underscores the importance of well-designed clinical trials to further refine our understanding of HRT.

Clinical Trial Phases

The clinical development of HRT typically follows a phased approach to systematically evaluate the safety and efficacy of a new drug.[10][11][12][13]

| Phase | Primary Objective | Typical Number of Participants | Typical Duration |

| Phase I | Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in a small group of healthy volunteers or patients.[11][12] | 20-100 | Several months |

| Phase II | Evaluate preliminary efficacy and further assess safety in a larger group of patients with the target condition. Dose-ranging studies are often conducted in this phase.[11] | Up to several hundred | Several months to 2 years |

| Phase III | Confirm efficacy, monitor side effects, and compare the new treatment to standard or placebo in a large, multicenter trial.[10][11] These trials provide the primary basis for regulatory approval. | Several hundred to several thousand | 1 to 4 years |

| Phase IV | Post-marketing studies to monitor long-term safety and effectiveness in a broader population.[10][13] These trials can also explore new indications. | Varies (often large) | Ongoing |

Study Design and Endpoints

The selection of appropriate study designs and endpoints is critical for the successful evaluation of HRT products. Randomized, double-blind, placebo-controlled trials are the gold standard for establishing efficacy.[14]

Vasomotor Symptoms (Hot Flashes)

The treatment of vasomotor symptoms is a primary indication for HRT.[1][15][16] Clinical trials targeting this symptom typically include women experiencing a minimum frequency and severity of hot flashes.[16][17]

| Endpoint Type | Endpoint | Method of Assessment |

| Primary | Change from baseline in the frequency and severity of moderate to severe vasomotor symptoms. | Patient-reported daily diaries.[18] |

| Secondary | - Percentage of responders (e.g., ≥50% reduction in hot flash frequency).- Change in sleep disturbance.- Change in quality of life. | - Analysis of daily diaries.- Validated sleep questionnaires.- Menopause-specific quality of life instruments (e.g., MENQOL). |